molecular formula C13H18ClNO3 B2733817 2-(1-Methylpiperidin-4-yloxy)benzoic acid hcl CAS No. 1353497-01-4

2-(1-Methylpiperidin-4-yloxy)benzoic acid hcl

Cat. No.: B2733817
CAS No.: 1353497-01-4
M. Wt: 271.74
InChI Key: XWWNIAAADXPKIN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(1-Methylpiperidin-4-yloxy)benzoic acid hydrochloride typically involves the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-(1-Methylpiperidin-4-yloxy)benzoic acid hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1-Methylpiperidin-4-yloxy)benzoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Methylpiperidin-4-yloxy)benzoic acid hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-(1-Methylpiperidin-4-yloxy)benzoic acid hydrochloride can be compared with other similar compounds, such as:

The uniqueness of 2-(1-Methylpiperidin-4-yloxy)benzoic acid hydrochloride lies in its specific structure, which imparts distinct chemical and biological characteristics.

Biological Activity

2-(1-Methylpiperidin-4-yloxy)benzoic acid hydrochloride (CAS Number: 1353497-01-4) is a compound with significant potential in biochemical research and therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C₁₃H₁₈ClNO₃
  • Molecular Weight : 271.74 g/mol
  • IUPAC Name : 2-(1-methylpiperidin-4-yl)oxybenzoic acid; hydrochloride

The biological activity of 2-(1-Methylpiperidin-4-yloxy)benzoic acid HCl primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound is known to alter the activity of these targets, leading to diverse biochemical effects. This mechanism is crucial for its application in drug discovery and development.

Interaction with Enzymes and Receptors

  • Receptor Binding : It can bind to specific receptors, potentially influencing signal transduction pathways.
  • Enzyme Modulation : The compound has been shown to affect enzyme activity, which may lead to alterations in metabolic processes.

Structure-Activity Relationships (SAR)

Research has indicated that modifications to the piperidine ring and substituents on the benzoic acid moiety can significantly impact the biological activity of this compound. For instance, variations in the methyl substitution on the piperidine ring can enhance or diminish receptor affinity and enzyme inhibition capabilities.

Compound VariationActivity LevelNotes
This compoundHighPotent against various targets
2-(Piperidin-4-yloxy)benzoic acidModerateLacks methyl group; reduced reactivity
Benzoic acid derivativesVariableDependent on specific substituents

Research Findings

Recent studies have highlighted the compound's efficacy in various biological assays:

  • Antimicrobial Activity : The compound has demonstrated notable antimicrobial properties against several pathogens, making it a candidate for further exploration in infectious disease treatment.
  • Antitumor Activity : Preliminary investigations suggest potential antitumor effects, particularly in specific cancer cell lines. The combination of this compound with existing chemotherapeutics has shown synergistic effects that warrant further investigation.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various piperidine derivatives, this compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 32 µg/mL, indicating strong potential for therapeutic use.

Case Study 2: Synergistic Antitumor Effects

A combination therapy study involving this compound and doxorubicin showed enhanced cytotoxicity in MDA-MB-231 breast cancer cells. The combination index (CI) indicated a synergistic effect, suggesting that this compound could improve treatment outcomes for patients with resistant cancer types.

Properties

IUPAC Name

2-(1-methylpiperidin-4-yl)oxybenzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-14-8-6-10(7-9-14)17-12-5-3-2-4-11(12)13(15)16;/h2-5,10H,6-9H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWNIAAADXPKIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2=CC=CC=C2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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